Ethyl(2-chloroethyl)(2-methylpropanoyl)carbamate
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Overview
Description
Ethyl(2-chloroethyl)(2-methylpropanoyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is known for its unique chemical structure, which includes an ethyl group, a 2-chloroethyl group, and a 2-methylpropanoyl group attached to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(2-chloroethyl)(2-methylpropanoyl)carbamate typically involves the reaction of 2-chloroethylamine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl chloroformate to form the final product. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl(2-chloroethyl)(2-methylpropanoyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce amines, and substitution can result in various substituted carbamates .
Scientific Research Applications
Ethyl(2-chloroethyl)(2-methylpropanoyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of ethyl(2-chloroethyl)(2-methylpropanoyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with their active sites, leading to the disruption of normal cellular processes. The pathways involved include inhibition of enzyme activity and interference with cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate:
Methyl carbamate: Another ester of carbamic acid, used in various industrial applications.
Propyl carbamate: Similar in structure but with a propyl group instead of an ethyl group.
Uniqueness
Ethyl(2-chloroethyl)(2-methylpropanoyl)carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
17102-03-3 |
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Molecular Formula |
C9H16ClNO3 |
Molecular Weight |
221.68 g/mol |
IUPAC Name |
ethyl N-(2-chloroethyl)-N-(2-methylpropanoyl)carbamate |
InChI |
InChI=1S/C9H16ClNO3/c1-4-14-9(13)11(6-5-10)8(12)7(2)3/h7H,4-6H2,1-3H3 |
InChI Key |
QSXHEGNDCCVKAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(CCCl)C(=O)C(C)C |
Origin of Product |
United States |
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